molecular formula C12H15NO4 B2840729 Diethyl 2-aminoterephthalate CAS No. 27210-70-4

Diethyl 2-aminoterephthalate

Cat. No. B2840729
CAS RN: 27210-70-4
M. Wt: 237.255
InChI Key: BDFDXMSSBFNAQG-UHFFFAOYSA-N
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Description

Diethyl 2-aminoterephthalate, also known as Dimethyl aminoterephthalate, is a chemical compound with the CAS number 5372-81-6 .


Synthesis Analysis

This compound can be synthesized by solvothermal reactions of 2-aminoterephthalic acid with magnesium, cobalt, and strontium metal centers . Another method involves the reaction of diethyl 2-nitroterephthalate with hydrogen in the presence of Pd/charcoal, followed by reduction to yield this compound .


Chemical Reactions Analysis

This compound has been used in the synthesis of three novel amino-functionalized metal–organic frameworks (MOFs): Mg-ABDC, Co-ABDC, and Sr-ABDC . These MOFs were synthesized by solvothermal reactions of 2-aminoterephthalic acid with magnesium, cobalt, and strontium metal centers, respectively .


Physical And Chemical Properties Analysis

This compound is a colorless liquid with a slight aromatic odor . Its molecular weight is 237.26 .

Scientific Research Applications

1. Structural Analysis and Crystallization

Diethyl 2-aminoterephthalate has been analyzed for its structural properties and crystallization behavior. For instance, Ohmura et al. (2019) examined the cocrystal structure of phenylenediamine and quinonediimine derivatives, including this compound, using X-ray crystallography. They discovered a polymeric arrangement of these components through π-π interactions, revealing important insights into the molecular conformation and interactions of this compound (Ohmura et al., 2019).

2. Catalysis and Chemical Synthesis

This compound plays a role in catalysis and chemical synthesis. Bhattacharjee (2018) studied its application in layered double hydroxide for Knoevenagel condensation reactions, showing its effectiveness in promoting this chemical reaction (Bhattacharjee, 2018). Additionally, Ding et al. (2005) discussed the synthesis of NOBIN derivatives for asymmetric catalysis, involving this compound (Ding et al., 2005).

3. Material Science and Polymer Research

In the field of materials science, this compound contributes to the development of new materials. For example, Lu et al. (2016) reported a synthetic route for producing diethyl terephthalate from biomass-derived muconic acid, an approach that could potentially offer a sustainable alternative for the production of this important chemical (Lu et al., 2016).

4. Photocatalytic and Optical Applications

This compound is also investigated for its potential in photocatalytic and optical applications. An et al. (2017) explored its use in an aluminum-based metal-organic framework for photocatalytic water splitting, highlighting its efficiency and potential for energy-related applications (An et al., 2017). Cho et al. (2019) studied a diethyl derivative, diethyl 2,5-dihydroxyterephthalate, for its optical waveguiding properties, demonstrating its potential in photonic devices and optoelectronics (Cho et al., 2019).

Safety and Hazards

The safety data sheet for Diethyl 2-aminoterephthalate suggests that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

diethyl 2-aminobenzene-1,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-3-16-11(14)8-5-6-9(10(13)7-8)12(15)17-4-2/h5-7H,3-4,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDFDXMSSBFNAQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)C(=O)OCC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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